(3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Overview
Description
(3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent esterification reactions. One common method involves the use of 3-methoxybenzyl bromide as a starting material . The bromide undergoes nucleophilic substitution with sodium azide to form the corresponding azide, which is then cyclized to form the tetrazole ring. The final step involves esterification with 4-carboxybenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzyl groups.
Scientific Research Applications
(3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is unique due to the presence of both the tetrazole ring and the ester functional group.
Properties
IUPAC Name |
(3-methoxyphenyl)methyl 4-[5-[(3-methoxyphenyl)methyl]tetrazol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-30-21-7-3-5-17(13-21)15-23-25-26-27-28(23)20-11-9-19(10-12-20)24(29)32-16-18-6-4-8-22(14-18)31-2/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMVVQPTHPIJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=NN2C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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